托泊替康乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

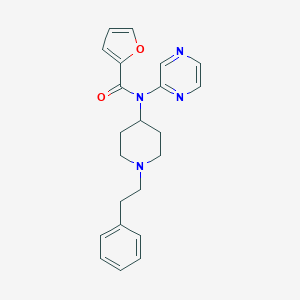

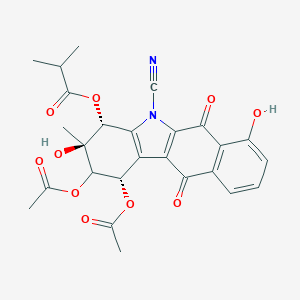

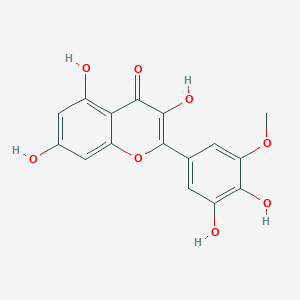

Topotecan acetate is a chemotherapeutic agent that functions as a topoisomerase inhibitor. It is a synthetic, water-soluble analog of the natural compound camptothecin. Topotecan acetate is primarily used in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer .

科学研究应用

Topotecan acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study topoisomerase inhibition and DNA interactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Extensively used in cancer research to develop new therapeutic strategies and drug delivery systems.

Industry: Employed in the formulation of chemotherapeutic drugs and in the development of targeted drug delivery systems

作用机制

Target of Action

The primary target of Topotecan Acetate is DNA topoisomerase I . This enzyme plays a crucial role in DNA replication, recombination, and repair by regulating the topology of DNA in the cell nucleus .

Biochemical Pathways

Topotecan Acetate affects the DNA replication pathway by inhibiting topoisomerase I . This inhibition leads to DNA damage and ultimately cell death .

Pharmacokinetics

Topotecan Acetate exhibits a two-compartment model of plasma decay . The drug rapidly enters cells, with peak plasma concentrations and area under the plasma concentration-versus-time curves showing a linear relationship with increasing dosages . Renal clearance accounts for approximately 40% of the administered dose . The drug’s oral bioavailability is approximately 35% .

Result of Action

The molecular and cellular effects of Topotecan Acetate’s action include the inhibition of DNA replication and induction of cell death . It has also been shown to cause a decrease in the levels of SUMOylated proteins in GBM, neuroblastoma, and E18 primary cortical neurons .

Action Environment

The action of Topotecan Acetate can be influenced by environmental factors. For instance, the presence of Topotecan enhances cisplatin-induced growth inhibition and apoptosis in Caov-3 cells . Additionally, the encapsulation of Topotecan in nanoliposomes can stabilize the lactone form of the drug, preventing hydrolysis in the physiological environment and improving its stability .

生化分析

Biochemical Properties

Topotecan Acetate interacts with DNA topoisomerase I, a nuclear enzyme that regulates DNA topology and facilitates nuclear processes such as DNA replication, recombination, and repair . It binds to the topoisomerase I-DNA complex and prevents religation of these single strand breaks . This results in the accumulation of cleavable complexes and single-strand DNA breaks .

Cellular Effects

Topotecan Acetate has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of tumor cells by interfering with key cancer pathway genes . It also reduces the expression of several epithelial-to-mesenchymal transition (EMT) markers, including Vimentin, hyaluronan synthase-3, S100 calcium binding protein A6, TGFB1, CD44, CD55, and CD109 in aggressive variant prostate cancer (AVPC) subtypes .

Molecular Mechanism

The molecular mechanism of action of Topotecan Acetate involves its interaction with DNA topoisomerase I. It mimics a DNA base pair and binds at the site of DNA cleavage by intercalating between the upstream (−1) and downstream (+1) base pairs . Intercalation displaces the downstream DNA, thus preventing religation of the cleaved strand . This leads to the accumulation of cleavable complexes and single-strand DNA breaks, which ultimately results in cell death .

Temporal Effects in Laboratory Settings

The effects of Topotecan Acetate have been observed over time in laboratory settings. For instance, it has been shown that low-dose continuous administration of Topotecan Acetate inhibits prostate cancer growth by interfering with key cancer pathway genes .

Dosage Effects in Animal Models

The effects of Topotecan Acetate have been studied in animal models. It has been found that the drug’s effects vary with different dosages. For instance, in a study on rabbits, it was found that Topotecan Acetate treatment results in an increase in lipid peroxidation and a decrease in antioxidant enzyme activities in healthy liver tissue .

Metabolic Pathways

Topotecan Acetate is involved in the DNA replication pathway, where it interacts with the enzyme DNA topoisomerase I . It inhibits the function of this enzyme, leading to the accumulation of cleavable complexes and single-strand DNA breaks .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA topoisomerase I .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of topotecan acetate involves several steps, starting from camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree. The process includes:

Hydrogenation: Camptothecin is hydrogenated in the presence of a hydrogenation catalyst.

Acetylation: The resulting compound undergoes acetylation to form topotecan acetate.

Industrial Production Methods: Industrial production of topotecan acetate follows a similar synthetic route but on a larger scale. The process is optimized to minimize impurities and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

化学反应分析

Types of Reactions: Topotecan acetate undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, topotecan acetate can be oxidized to form different derivatives.

Reduction: Reducing agents can convert topotecan acetate into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield various reduced forms of topotecan acetate .

相似化合物的比较

Irinotecan: Another topoisomerase I inhibitor, also derived from camptothecin.

Camptothecin: The natural precursor of topotecan acetate and irinotecan.

Etoposide: A topoisomerase II inhibitor with a similar mechanism of action but different molecular targets

Uniqueness: Topotecan acetate is unique due to its water solubility and specific inhibition of topoisomerase I. Unlike irinotecan, which requires metabolic activation, topotecan acetate is active in its administered form. This property makes it particularly useful in clinical settings where rapid therapeutic action is required .

属性

IUPAC Name |

acetic acid;(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)/t23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUVKGDSGUQAAH-BQAIUKQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123948-88-9 |

Source

|

| Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, (4S)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123948-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)

![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)

![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)